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Executive Summary

Claziprotamidum, also known as Claziprotamide or BBP-671, is an investigational small
molecule that emerged from patent literature as a promising therapeutic agent for rare
metabolic disorders. It acts as a positive allosteric modulator of pantothenate kinases (PanKs),
key enzymes in the biosynthesis of Coenzyme A (CoA). This technical guide provides a
comprehensive review of the core patent literature and associated scientific publications
concerning Claziprotamidum, presenting key quantitative data, detailed experimental
methodologies, and visual representations of its mechanism of action and development
workflow. The information is intended to serve as a valuable resource for researchers,
scientists, and professionals involved in drug development.

Introduction

Claziprotamidum (IUPAC name: 1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]-2-(4-cyclopropyl-
3-fluorophenyl)ethanone; CAS: 2361124-03-8) was identified as a potent activator of
pantothenate kinases (PankKs), the rate-limiting enzymes in the CoA biosynthetic pathway.[1]
Deficiencies in CoA metabolism are linked to severe pathologies, most notably Pantothenate
Kinase-Associated Neurodegeneration (PKAN), a rare and debilitating neurological disorder
caused by mutations in the PANK2 gene.[1] Claziprotamidum was developed to address the
unmet medical need in PKAN and other organic acidemias by enhancing the activity of other
PanK isoforms, thereby compensating for the dysfunctional PANK2.
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Patent Landscape

The core intellectual property surrounding Claziprotamidum is primarily encompassed by the
patent application WO2019133635A1, titled "Small molecule modulators of pantothenate

kinases." This patent discloses the composition of matter for a series of compounds, including
Claziprotamidum, and their use in treating metabolic disorders associated with impaired CoA

biosynthesis.

Mechanism of Action: Allosteric Modulation of
Pantothenate Kinase

Claziprotamidum functions as a positive allosteric modulator of PanK enzymes. It binds to a
site distinct from the active site, inducing a conformational change that enhances the enzyme's
catalytic activity. This mechanism is particularly crucial in the context of PKAN, where the
PANK?2 isoform is deficient. By activating other isoforms, such as PANK1 and PANK3,
Claziprotamidum aims to restore adequate levels of CoA.

Signaling Pathway: Coenzyme A Biosynthesis

The biosynthesis of CoA is a fundamental metabolic pathway. Pantothenate (Vitamin B5) is the
precursor, and its phosphorylation by PanK is the first and rate-limiting step. The following
diagram illustrates this pathway and the point of intervention for Claziprotamidum.
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Caption: Coenzyme A biosynthesis pathway and Claziprotamidum's mechanism.

Quantitative Data Summary

The following tables summarize the key quantitative data extracted from patent literature and
associated publications.

Table 1: In Vitro PanK Activation

Compound PanK Isoform EC50 (nM) Reference

Claziprotamidum

PanK1 Data not specified WO02019133635A1
(BBP-671)

Claziprotamidum
(BBP-671)

PanK3 <10 WO02019133635A1

Table 2: Preclinical Effi : el

BBP-671 %
Parameter Control Group Reference
Treated Group Improvement

Median Survival ~25 days > 40 days > 60% [2]
Body Weight
) Stagnant Increased - [2]
Gain
o Significantly
Motor Activity Reduced - [2]
Increased

) o Restored to near
Brain CoA Levels  Deficient - [2]
normal

Table 3: Phase 1 Clinical Trial Pharmacokinetics (Healthy
Volunteers)
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Parameter Value Reference

Time to Maximum

' 1-2 hours (2]
Concentration (Tmax)
Elimination Half-life 6-9 hours [2]
Accumulation at Steady State 2.5 to 3-fold [2]

Experimental Protocols

This section details the methodologies for key experiments cited in the patent literature.

High-Throughput Screening (HTS) for PanK Activators

A high-throughput screen of a large compound library was performed to identify novel PanK

modulators.
Protocol:

e Enzyme and Substrates: Recombinant human PanK3 was used. The substrates were ATP
and radiolabeled [*H]pantothenate.

e Assay Principle: The assay measured the enzymatic conversion of [*H]pantothenate to
[3H]4'-phosphopantothenate.

e Procedure:

Compounds from the library were dispensed into 384-well plates.

o

[¢]

PanK3 enzyme was added to each well.

The enzymatic reaction was initiated by the addition of ATP and [3H]pantothenate.

[¢]

The reaction was incubated at room temperature.

o

The reaction was terminated, and the product was separated from the substrate using a

o

filter-binding assay.

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.mdsabstracts.org/abstract/bbp-671-an-investigational-modulator-of-pantothenate-kinases-demonstrates-proof-of-concept-in-a-pkan-mouse-model-and-target-engagement-in-humans/
https://www.mdsabstracts.org/abstract/bbp-671-an-investigational-modulator-of-pantothenate-kinases-demonstrates-proof-of-concept-in-a-pkan-mouse-model-and-target-engagement-in-humans/
https://www.mdsabstracts.org/abstract/bbp-671-an-investigational-modulator-of-pantothenate-kinases-demonstrates-proof-of-concept-in-a-pkan-mouse-model-and-target-engagement-in-humans/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15612807?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o The amount of product formed was quantified by scintillation counting.

» Data Analysis: Compounds that increased the enzymatic activity above a certain threshold
were identified as "hits."
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High-Throughput Screening Workflow for PanK Activators
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Caption: HTS workflow for identifying PanK activators.
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Synthesis of Claziprotamidum (Example from Patent)

The synthesis of Claziprotamidum is described in the patent literature. A general outline is
provided below.

Protocol:

o Step 1: Synthesis of Intermediate A (2-(4-cyclopropyl-3-fluorophenyl)acetic acid): This
intermediate is synthesized from commercially available starting materials through a multi-
step process.

o Step 2: Synthesis of Intermediate B (1-(6-chloropyridazin-3-yl)piperazine): This intermediate
is prepared by reacting 3,6-dichloropyridazine with piperazine.

o Step 3: Coupling Reaction: Intermediate A is coupled with Intermediate B in the presence of
a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in a suitable solvent (e.g., DMF) to
yield Claziprotamidum.

« Purification: The final product is purified by column chromatography.

Phase 1 Clinical Trial (NCT04836494)

A first-in-human, randomized, placebo-controlled, single and multiple ascending dose
escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, and
pharmacodynamics of BBP-671.

Study Design:
e Part 1: Healthy Volunteers:
o Single Ascending Dose (SAD) cohorts.
o Multiple Ascending Dose (MAD) cohorts.
o Part 2: Patients with Propionic Acidemia or Methylmalonic Acidemia.

Key Assessments:
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o Safety and Tolerability: Monitoring of adverse events, clinical laboratory tests, vital signs, and
ECGs.

e Pharmacokinetics (PK): Measurement of BBP-671 concentrations in plasma and
cerebrospinal fluid (CSF).

e Pharmacodynamics (PD): Assessment of changes in whole blood acetyl-CoA levels as a
biomarker of target engagement.
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Phase 1 Clinical Trial Workflow for BBP-671
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Caption: Phase 1 Clinical Trial Workflow for BBP-671.

Clinical Development and Outcomes
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The Phase 1 clinical trial (NCT04836494) for BBP-671 was ultimately discontinued. The
decision was based on the inability to identify a clinical trial dose that could adequately balance
safety (toxicity) and potential clinical benefit. A significant challenge was the wide variability in
the blood levels of BBP-671 observed among individuals receiving the same dose. This
variability made it difficult to establish a safe and effective dosing regimen, as the therapeutic
window appeared to be narrow.

Conclusion

The patent literature for Claziprotamidum reveals a scientifically driven approach to
addressing a rare and debilitating neurological disorder. The compound demonstrated a clear
mechanism of action as a PanK activator with promising preclinical efficacy. However, the
challenges encountered during early clinical development, specifically related to its
pharmacokinetic variability and narrow therapeutic index, led to the discontinuation of the
program. This technical guide provides a detailed overview of the available data and
methodologies, offering valuable insights for researchers and drug developers working on
similar therapeutic targets and modalities. The journey of Claziprotamidum underscores the
complexities of translating promising preclinical findings into viable clinical treatments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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